molecular formula C19H16N2O4S B11595460 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-methoxyphenyl)acetamide

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11595460
M. Wt: 368.4 g/mol
InChI Key: TVIZPNGXSGZMPA-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphtho[1,8-cd]isothiazole core with a dioxido functional group and a methoxyphenylacetamide moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include naphthoquinone derivatives and isothiazole precursors. The reaction conditions may involve:

    Oxidation: Using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the dioxido group.

    Substitution: Employing nucleophilic substitution reactions to attach the methoxyphenylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups.

    Reduction: Reducing agents can convert the dioxido group to other functional groups.

    Substitution: Electrophilic or nucleophilic substitution can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-methoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with molecular targets and pathways. The dioxido group can participate in redox reactions, while the methoxyphenylacetamide moiety may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid
  • 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide

Uniqueness

Compared to similar compounds, 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of the methoxyphenylacetamide moiety. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H16N2O4S/c1-25-15-10-8-14(9-11-15)20-18(22)12-21-16-6-2-4-13-5-3-7-17(19(13)16)26(21,23)24/h2-11H,12H2,1H3,(H,20,22)

InChI Key

TVIZPNGXSGZMPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O

Origin of Product

United States

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